molecular formula C14H7F6N B8089604 2,7-Bis(trifluoromethyl)-9H-carbazole

2,7-Bis(trifluoromethyl)-9H-carbazole

Cat. No.: B8089604
M. Wt: 303.20 g/mol
InChI Key: VCKDLFMKBZGECJ-UHFFFAOYSA-N
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Description

2,7-Bis(trifluoromethyl)-9H-carbazole is an organic compound characterized by the presence of two trifluoromethyl groups attached to the carbazole core at the 2 and 7 positions. This compound is notable for its unique electronic properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(trifluoromethyl)-9H-carbazole typically involves the introduction of trifluoromethyl groups onto the carbazole core. One common method includes the reaction of carbazole with trifluoromethylating agents under specific conditions. For instance, the compound can be synthesized by treating carbazole with trifluoromethyl iodide in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and trifluoromethyl iodide are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride may be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups .

Scientific Research Applications

2,7-Bis(trifluoromethyl)-9H-carbazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7-Bis(trifluoromethyl)-9H-carbazole exerts its effects is primarily related to its electronic structure. The trifluoromethyl groups significantly influence the compound’s redox potential and photophysical properties. These groups can stabilize the excited states, leading to enhanced fluorescence and other desirable electronic characteristics .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethyl-9H-carbazole: Similar in structure but with methyl groups instead of trifluoromethyl groups.

    2,7-Dichloro-9H-carbazole: Contains chlorine atoms instead of trifluoromethyl groups.

Uniqueness

2,7-Bis(trifluoromethyl)-9H-carbazole is unique due to the strong electron-withdrawing effects of the trifluoromethyl groups, which significantly alter its electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring specific redox potentials and photophysical characteristics .

Properties

IUPAC Name

2,7-bis(trifluoromethyl)-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N/c15-13(16,17)7-1-3-9-10-4-2-8(14(18,19)20)6-12(10)21-11(9)5-7/h1-6,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKDLFMKBZGECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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